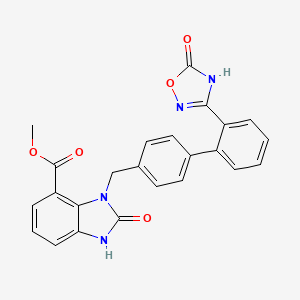

Azilsartan Impurity J

Description

Significance of Impurities in Active Pharmaceutical Ingredients (APIs)

Impurities in APIs are substances that are not the intended chemical entity. jpionline.org Their presence, even in minute quantities, can potentially affect the quality, safety, and efficacy of the final drug product. cymitquimica.comadventchembio.comjpionline.org

Regulatory agencies worldwide, including the International Council for Harmonisation (ICH), have established stringent guidelines for the control of impurities in new drug substances. jpionline.orgtandfonline.comeuropa.eu The ICH Q3A(R2) guideline, for instance, mandates the reporting, identification, and qualification of impurities. ich.org The process of qualification involves acquiring and assessing data to establish the biological safety of an individual impurity at a specified level. ich.org These guidelines provide a framework for manufacturers to ensure that impurities are maintained below acceptable limits, thereby safeguarding patient health. simsonpharma.comjpionline.orgtandfonline.com The European Medicines Agency (EMA) also provides a comprehensive set of scientific guidelines to assist developers in preparing marketing authorisation applications. europa.eu

From an academic and research standpoint, the study of impurities, known as impurity profiling, is a vital aspect of pharmaceutical development. pharmainfo.inresearchgate.net This process involves the identification, structural elucidation, and quantitative determination of impurities in bulk drug materials and finished pharmaceutical products. pharmainfo.in Advanced analytical techniques such as High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy are instrumental in isolating and characterizing these impurities. researchgate.netnih.govhumanjournals.com Understanding the impurity profile provides insights into the synthesis process and the stability of the drug substance, acting as a crucial quality control tool. pharmainfo.inajptr.com

Overview of Azilsartan (B1666440) and its Pharmaceutical Relevance

Azilsartan is a potent and effective medication used for the treatment of hypertension. ijbcp.com It is the eighth angiotensin II receptor blocker (ARB) to receive approval for this indication. nih.gov

Azilsartan is chemically classified as a benzimidazolecarboxylic acid. nih.govebi.ac.uk Its structure features a benzimidazole-7-carboxylic acid core substituted at specific positions. nih.govebi.ac.uk The development of Azilsartan involved a modification of the candesartan (B1668252) structure, where the tetrazole ring was replaced with a 5-member oxo-oxadiazole ring. ijbcp.com Azilsartan is administered as a prodrug, azilsartan medoxomil, which is hydrolyzed to the active moiety, azilsartan, in the gastrointestinal tract. nih.govdrugbank.comnih.gov

| Compound | Chemical Classification | Core Structure |

| Azilsartan | Benzimidazolecarboxylic acid | Benzimidazole-7-carboxylic acid |

| Azilsartan Medoxomil | Carboxylic ester, Dioxolane, 1,2,4-oxadiazole (B8745197) | Benzimidazole (B57391) |

This table outlines the structural classification and core chemical framework of Azilsartan and its prodrug, Azilsartan Medoxomil.

Azilsartan belongs to the Angiotensin II Receptor Blocker (ARB) class of drugs. patsnap.comcvpharmacology.com ARBs exert their therapeutic effect by selectively blocking the angiotensin II type 1 (AT1) receptors. nih.govdrugbank.compatsnap.com Angiotensin II is a powerful vasoconstrictor that plays a key role in the renin-angiotensin-aldosterone system (RAAS), which regulates blood pressure. drugbank.compatsnap.com By inhibiting the binding of angiotensin II to AT1 receptors, azilsartan prevents vasoconstriction and the release of aldosterone, leading to a reduction in blood pressure. nih.govdrugbank.compatsnap.com

Identification and Naming Convention of Azilsartan Impurity J

During the synthesis of Azilsartan, several potential impurities can be formed. nih.govjournalirjpac.comumlub.plresearchgate.netresearchgate.net One such process-related impurity is designated as this compound.

The systematic chemical name for this compound is Methyl 2-oxo-3-((2'-(5-oxo-4,5-dihydro-1,2,4-oxadiazol-3-yl)-[1,1'-biphenyl]-4-yl)methyl)-2,3-dihydro-1H-benzo[d]imidazole-4-carboxylate. cleanchemlab.comsynzeal.comsimsonpharma.comsimsonpharma.com It is identified by the CAS Number 1403474-78-1. cleanchemlab.com This impurity is available as a reference standard for use in analytical method development and quality control applications. cleanchemlab.comsynzeal.com

| Identifier | Value |

| Impurity Name | This compound |

| Systematic Chemical Name | Methyl 2-oxo-3-((2'-(5-oxo-4,5-dihydro-1,2,4-oxadiazol-3-yl)-[1,1'-biphenyl]-4-yl)methyl)-2,3-dihydro-1H-benzo[d]imidazole-4-carboxylate |

| CAS Number | 1403474-78-1 |

| Molecular Formula | C24H18N4O5 |

| Molecular Weight | 442.42 g/mol |

This table provides the key identifiers for this compound.

Context within Azilsartan Impurity Spectrum

This compound is a recognized impurity associated with the bulk drug manufacturing process of Azilsartan. sci-hub.boxresearchgate.net Its chemical name is Methyl 2-oxo-3-((2'-(5-oxo-4,5-dihydro-1,2,4-oxadiazol-3-yl)-[1,1'-biphenyl]-4-yl)methyl)-2,3-dihydro-1H-benzo[d]imidazole-4-carboxylate.

Scientific investigations into the impurity profile of Azilsartan have identified a significant number of potential and actual impurities. A comprehensive study by Zou et al. (2014) speculated that as many as 15 potential impurities could arise during the synthesis of Azilsartan. nih.gov Their research successfully characterized 14 of these compounds, providing a detailed map of the impurity landscape. nih.gov This landscape includes impurities arising from unreacted intermediates, side reactions, and degradation products. alentris.org

This compound is situated within this complex spectrum as both a process-related impurity and a degradation product. sci-hub.boxresearchgate.net Process-related impurities are those that are formed during the manufacturing process, while degradation products result from the chemical breakdown of the API under stress conditions. alentris.org The dual classification of Impurity J underscores its relevance in both the synthesis and stability studies of Azilsartan.

Several analytical techniques, particularly High-Performance Liquid Chromatography (HPLC), have been developed to separate and quantify the various impurities in Azilsartan, including Impurity J. nih.gov These methods are crucial for routine quality control and for ensuring that the levels of known and unknown impurities are within the acceptable limits set by regulatory authorities. nih.gov

Table 1: Chemical Identity of this compound

| Identifier | Value |

|---|---|

| Chemical Name | Methyl 2-oxo-3-((2'-(5-oxo-4,5-dihydro-1,2,4-oxadiazol-3-yl)-[1,1'-biphenyl]-4-yl)methyl)-2,3-dihydro-1H-benzo[d]imidazole-4-carboxylate |

| CAS Number | 1403474-78-1 |

| Molecular Formula | C24H18N4O5 |

| Molecular Weight | 442.43 g/mol |

Rationale for Dedicated Academic Investigation of Impurity J

The focused scientific scrutiny of a specific pharmaceutical impurity is often driven by several factors, including its prevalence, potential for formation, and its structural relationship to the API. In the case of this compound, a dedicated academic investigation is warranted due to its identification as both a process-related impurity and a degradation product. sci-hub.boxresearchgate.net

A pivotal study by Saini et al. (2016) on the forced degradation of Azilsartan provides a compelling rationale for the specific investigation of Impurity J. sci-hub.box In this study, Azilsartan was subjected to stress conditions as recommended by the ICH, including acidic, alkaline, and neutral hydrolysis, as well as oxidation, dry heat, and photolysis. sci-hub.boxnih.gov The research found that Azilsartan degraded into four primary products under hydrolytic and photolytic stress. sci-hub.boxnih.gov

One of these degradation products, designated as "Product I," was conclusively identified as this compound. sci-hub.box This finding is significant because it demonstrates that Impurity J is not only a potential byproduct of the synthetic route but can also be formed when the final drug substance is exposed to common environmental stressors like moisture. sci-hub.box The formation of this impurity under both acidic and alkaline hydrolytic conditions, as well as in water, highlights its stability and the likelihood of its presence in the final drug product if proper controls are not in place. sci-hub.box

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

methyl 2-oxo-3-[[4-[2-(5-oxo-4H-1,2,4-oxadiazol-3-yl)phenyl]phenyl]methyl]-1H-benzimidazole-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H18N4O5/c1-32-22(29)18-7-4-8-19-20(18)28(23(30)25-19)13-14-9-11-15(12-10-14)16-5-2-3-6-17(16)21-26-24(31)33-27-21/h2-12H,13H2,1H3,(H,25,30)(H,26,27,31) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QTOITPRMCZPASX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C2C(=CC=C1)NC(=O)N2CC3=CC=C(C=C3)C4=CC=CC=C4C5=NOC(=O)N5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H18N4O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

442.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanistic Pathways of Azilsartan Impurity J Formation

Degradation-Derived Formation of Azilsartan (B1666440) Impurity J

Azilsartan is susceptible to degradation under various stress conditions, with hydrolysis being a primary pathway for the formation of Azilsartan Impurity J. sci-hub.boxnih.govresearchgate.net Forced degradation studies have demonstrated that Azilsartan degrades to form Impurity J under acidic, alkaline, and neutral hydrolytic conditions. sci-hub.boxresearchgate.net The formation of this impurity is attributed to the cleavage of the C-N bond between the benzimidazole (B57391) ring and the biphenylmethyl group. sci-hub.box

Hydrolysis of Azilsartan can be catalyzed by acid or base, and can also occur under neutral conditions, particularly at elevated temperatures. sci-hub.boxresearchgate.net

Under acidic conditions, the formation of this compound is initiated by the protonation of the nitrogen atom in the benzimidazole ring. This protonation makes the benzylic carbon more electrophilic and susceptible to nucleophilic attack by water. The subsequent cleavage of the C-N bond results in the formation of this compound and the corresponding biphenylmethyl alcohol derivative.

Table 1: Conditions for Acidic Hydrolysis Leading to this compound

| Parameter | Condition | Reference |

| Acid | 0.1 M HCl | sci-hub.box |

| Temperature | 85 °C | sci-hub.box |

| Duration | 8 hours | sci-hub.box |

In an alkaline medium, the hydroxyl ion acts as a nucleophile, attacking the benzylic carbon of the biphenylmethyl group. This leads to the cleavage of the C-N bond through a nucleophilic substitution reaction, yielding this compound and the biphenylmethyl alcohol. The rate of this degradation is observed to be significant, even under mild alkaline conditions. omicsonline.org

Table 2: Conditions for Alkaline Hydrolysis Leading to this compound

| Parameter | Condition | Reference |

| Base | 0.1 M NaOH | sci-hub.box |

| Temperature | 85 °C | sci-hub.box |

| Duration | 8 hours | sci-hub.box |

Under neutral pH conditions, particularly with elevated temperatures, water can act as a weak nucleophile, leading to the slow hydrolysis of the C-N bond and the formation of this compound. sci-hub.boxresearchgate.net While the reaction is slower compared to acidic or alkaline conditions, it is still a relevant degradation pathway over the shelf-life of the drug product.

Table 3: Conditions for Neutral Hydrolysis Leading to this compound

| Parameter | Condition | Reference |

| Medium | Water | sci-hub.box |

| Temperature | 85 °C | sci-hub.box |

| Duration | 8 hours | sci-hub.box |

Oxidative Degradation Mechanisms

Oxidative conditions can lead to the degradation of Azilsartan and the formation of Impurity J. researchgate.net

Role of Oxidizing Agents

Forced degradation studies have demonstrated that Azilsartan is susceptible to degradation in the presence of oxidizing agents such as hydrogen peroxide (H2O2). sci-hub.boxresearchgate.net In one study, Azilsartan was dispersed in 30% H2O2 and kept at room temperature for 24 hours, which resulted in the formation of degradation products. sci-hub.box Another study observed significant degradation when Azilsartan was exposed to 1% H2O2 at 25°C for 1 hour. oup.com The presence of H2O2 can facilitate the cleavage of the Azilsartan molecule, leading to the formation of Impurity J. researchgate.net

Reactive Oxygen Species Involvement

Reactive oxygen species (ROS) play a role in the degradation of Azilsartan. nih.gov ROS are highly reactive chemical species containing oxygen, and their generation can be induced by various factors, including exposure to certain chemicals or conditions. nih.gov In the context of Azilsartan degradation, ROS can contribute to oxidative stress, which in turn can lead to the breakdown of the drug molecule. nih.govnih.gov Studies have shown that Azilsartan itself can influence ROS production. nih.govmedchemexpress.com This interaction suggests that the oxidative stability of Azilsartan is linked to its susceptibility to ROS-mediated degradation, which can be a pathway for the formation of impurities like Impurity J.

Photolytic Degradation Pathways

Exposure to light can also induce the degradation of Azilsartan, resulting in the formation of various impurities, including Impurity J. nih.govresearchgate.net

Wavelength-Specific Degradation

The degradation of Azilsartan under photolytic conditions is dependent on the wavelength of the light it is exposed to. Studies have utilized UV light, with one study specifying exposure at 249 nm for 24 hours, to induce degradation. ijpsr.com Another study used a combination of UV and white light to assess photostability. sci-hub.box The energy from specific wavelengths of light can be absorbed by the Azilsartan molecule, leading to electronic excitation and subsequent chemical reactions that cause degradation.

Light Exposure Conditions

The conditions of light exposure, including intensity and duration, are critical factors in the photolytic degradation of Azilsartan. In a forced degradation study, Azilsartan in both solid and solution forms was exposed to a total UV and white light exposure of about 200 Wh m−2 and 1.2 million lux hours, respectively, over 14 days. sci-hub.box Another study exposed the drug substance to sunlight for 30 hours. oup.com These conditions were shown to cause the formation of degradation products, highlighting the importance of protecting Azilsartan from light to prevent the formation of Impurity J. sci-hub.boxoup.com

Thermal Degradation Processes

Elevated temperatures can promote the degradation of Azilsartan, leading to the formation of Impurity J and other related substances. researchgate.netjyoungpharm.org Forced degradation studies have shown that Azilsartan is susceptible to thermal stress. sci-hub.boxnih.gov

In one study, solid Azilsartan was subjected to dry heat at 50°C for 30 days. sci-hub.box Another investigation involved exposing the solid drug to a higher temperature of 105°C for 6 hours, which resulted in the formation of four impurities. jyoungpharm.org The application of heat provides the necessary energy to overcome the activation energy barrier for degradation reactions, leading to the breakdown of the Azilsartan molecule.

Table 1: Summary of Forced Degradation Conditions for Azilsartan

| Stress Condition | Parameters | Observed Degradation | Reference |

|---|---|---|---|

| Oxidative | 30% H2O2, Room Temperature, 24h | Degradation observed | sci-hub.box |

| Oxidative | 1% H2O2, 25°C, 1h | Significant degradation | oup.com |

| Photolytic | UV (249nm), 24h | Degradation observed | ijpsr.com |

| Photolytic | UV (200 Wh m−2) and White Light (1.2 million lux h), 14 days | Degradation observed | sci-hub.box |

| Photolytic | Sunlight, 30h | Degradation observed | oup.com |

| Thermal | 50°C (solid state), 30 days | Degradation observed | sci-hub.box |

| Thermal | 105°C (solid state), 6h | Formation of four impurities | jyoungpharm.org |

Elevated Temperature Effects

Elevated temperatures have been shown to promote the degradation of azilsartan, leading to the formation of this compound. In controlled laboratory settings, subjecting azilsartan to high temperatures in various media has consistently resulted in the appearance of this impurity.

One study conducted forced degradation of azilsartan in acidic (0.1 M HCl), alkaline (0.1 M NaOH), and neutral (water) solutions at a temperature of 85°C for 8 hours. sci-hub.box The results, summarized in the table below, demonstrate that this compound (referred to as Product I in the study) was formed under all these hydrolytic conditions at elevated temperatures. researchgate.netsci-hub.box The study also noted that while the impurity formed under photolytic conditions at 25°C, its peak height was less than that observed in the hydrolytic degradation at 85°C, suggesting that temperature is a significant accelerator of this degradation pathway. sci-hub.box

Another investigation into the thermal degradation of solid-state azilsartan medoxomil at 105°C for 6 hours also reported the formation of multiple degradation products, indicating the susceptibility of the drug to heat. jyoungpharm.org While this particular study did not explicitly identify this compound among the degradants, it underscores the importance of temperature control in preventing impurity formation.

| Condition | Temperature | Duration | Formation of this compound (Product I) |

|---|---|---|---|

| 0.1 M HCl | 85°C | 8 hours | Observed |

| 0.1 M NaOH | 85°C | 8 hours | Observed |

| Water | 85°C | 8 hours | Observed |

| Solid State | 50°C | 30 days | No significant degradation noted |

Kinetics of Thermal Degradation

The study of chemical kinetics provides valuable insights into the rate at which degradation reactions occur. While specific kinetic studies detailing the rate of formation of this compound are not extensively available in the public domain, broader kinetic studies on azilsartan degradation offer relevant information.

Another study applied a Quality by Design (QbD) approach to develop a UPLC method for azilsartan medoxomil and studied its degradation kinetics. ijpsr.com The findings indicated that the degradation of azilsartan follows second-order kinetics in acidic and basic media and first-order kinetics in a peroxide medium. ijpsr.com The rate constants determined in this study are presented in the table below. Given that this compound is a known degradation product under hydrolytic conditions, these kinetic parameters for the parent drug's degradation are indirectly relevant to the rate at which this impurity could be formed.

| Condition | Reaction Order | Rate Constant (k) |

|---|---|---|

| Acidic Medium | Second Order | 7.351 × 10⁻³ mol L⁻¹ s⁻¹ |

| Basic Medium | Second Order | 7.427 × 10⁻³ mol L⁻¹ s⁻¹ |

| Peroxide Medium | First Order | 1.277 × 10⁻² mol L⁻¹ s⁻¹ |

Potential Role of Formulation Components in Impurity J Formation

The formation of impurities in a drug product is not solely dependent on the inherent stability of the active pharmaceutical ingredient (API) but can also be influenced by the excipients used in the formulation and the packaging materials. nih.govresearchgate.net

Packaging Material Interactions

The primary function of pharmaceutical packaging is to protect the drug product from environmental factors such as light, moisture, and oxygen, which can all contribute to degradation. nih.gov The choice of packaging material is therefore critical to maintaining the stability and quality of the drug product over its shelf life.

Interactions between the drug product and the packaging material can potentially lead to the formation of impurities. nih.gov For azilsartan, which is known to be sensitive to moisture, the moisture vapor transmission rate of the packaging material is a key consideration. Ingress of moisture can facilitate the hydrolysis of azilsartan, a known pathway for the formation of this compound. sci-hub.boxnih.gov

A patent for a stable pharmaceutical package of azilsartan medoxomil emphasizes the inclusion of a desiccant within the package to control the humidity and prevent the hydrolysis of the medoxomil group. cbg-meb.nl This indicates that protecting the drug from moisture is a key strategy to prevent degradation. While this patent focuses on a different part of the azilsartan medoxomil molecule, the principle of moisture protection is equally relevant to preventing the hydrolysis that leads to this compound. Stability studies have shown that appropriate blister packaging provides adequate protection for the dosage form. hpfb-dgpsa.ca

Structural Elucidation Methodologies for Azilsartan Impurity J

Spectroscopic Characterization Techniques

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is a fundamental technique used to identify the various functional groups present in a molecule. By analyzing the absorption of infrared radiation at specific wavenumbers, characteristic vibrational modes of different bonds can be observed. While specific IR data for Azilsartan (B1666440) Impurity J is not extensively published in public literature, the expected characteristic peaks can be inferred from its known structure and from studies on similar Azilsartan-related compounds. sciendo.com

Expected IR Absorption Bands for Azilsartan Impurity J:

~3400-3200 cm⁻¹: N-H stretching vibrations from the benzimidazole (B57391) and oxadiazole rings.

~1780-1720 cm⁻¹: Strong C=O stretching absorptions corresponding to the ester, the benzimidazolone carbonyl, and the oxadiazolone carbonyl groups.

~1615 cm⁻¹: C=N and C=C stretching vibrations within the aromatic and heterocyclic ring systems.

~1280 cm⁻¹: C-O stretching of the methyl ester.

These expected peaks are consistent with the functional groups present in the chemical structure of this compound. synzeal.comchemwhat.comveeprho.com

Nuclear Magnetic Resonance (NMR) Spectroscopy for Proton and Carbon Environments

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for elucidating the detailed structure of organic molecules. It provides information on the connectivity and chemical environment of individual protons (¹H NMR) and carbon atoms (¹³C NMR).

¹H NMR: The proton NMR spectrum of this compound would show distinct signals for each unique proton in the molecule. The chemical shifts, splitting patterns (multiplicity), and integration values of these signals are used to piece together the molecular structure. Based on the structure, one would expect to see signals for the aromatic protons on the biphenyl (B1667301) and benzimidazole rings, a singlet for the benzylic methylene (B1212753) protons, and a singlet for the methyl ester protons. sciendo.com

¹³C NMR: The carbon NMR spectrum provides a signal for each unique carbon atom. For this compound, this would include distinct peaks for the carbonyl carbons of the ester and amide groups, as well as for the aromatic and heterocyclic carbons. researchgate.net The total number of carbon signals would correspond to the 24 carbon atoms in its molecular formula. allmpus.comaxios-research.com

Table 1: Predicted ¹H and ¹³C NMR Data for this compound (Note: Exact chemical shifts (δ) can vary based on solvent and experimental conditions. The data below represents expected ranges based on the known structure.)

| Atom Type | Technique | Expected Chemical Shift (ppm) | Notes |

| Aromatic Protons | ¹H NMR | ~7.0 - 8.0 | Complex multiplet patterns corresponding to the biphenyl and benzimidazole ring systems. |

| Benzylic Protons (-CH₂-) | ¹H NMR | ~5.4 | A singlet, integrating to 2 protons. |

| Methyl Ester Protons (-OCH₃) | ¹H NMR | ~3.7 | A singlet, integrating to 3 protons. |

| N-H Protons | ¹H NMR | >10.0 | Broad singlets, chemical shift can be variable. |

| Carbonyl Carbons (C=O) | ¹³C NMR | ~150 - 170 | Signals for the ester, benzimidazolone, and oxadiazolone carbonyls. |

| Aromatic Carbons | ¹³C NMR | ~110 - 145 | Multiple signals for the carbons in the aromatic rings. |

| Benzylic Carbon (-CH₂-) | ¹³C NMR | ~45 | Signal corresponding to the methylene bridge carbon. |

| Methyl Ester Carbon (-OCH₃) | ¹³C NMR | ~52 | Signal for the methyl group carbon. |

To unambiguously assign all proton and carbon signals and confirm the connectivity of the molecular fragments, two-dimensional (2D) NMR experiments are employed. researchgate.netdoaj.org

COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other, typically on adjacent carbon atoms. This is crucial for tracing the proton networks within the aromatic rings.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms, allowing for the assignment of a carbon signal based on its attached proton's signal.

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away. This technique is invaluable for connecting the different structural fragments, such as linking the benzylic protons to the carbons of both the biphenyl and benzimidazole systems.

The collective data from these 2D NMR experiments provides definitive proof of the structure of this compound. researchgate.netdoaj.org

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Patterns

Mass spectrometry (MS) is used to determine the molecular weight of a compound and to study its fragmentation patterns, which can provide further structural clues.

High-Resolution Mass Spectrometry (HRMS) provides a very precise measurement of the mass-to-charge ratio (m/z) of the molecular ion. researchgate.net This allows for the determination of the elemental composition of the molecule with high confidence. For this compound, with a molecular formula of C₂₄H₁₈N₄O₅, the expected exact mass can be calculated and compared to the experimental value. allmpus.comaxios-research.com

Table 2: Mass Spectrometry Data for this compound

| Technique | Parameter | Value | Reference |

| Molecular Formula | - | C₂₄H₁₈N₄O₅ | allmpus.comaxios-research.com |

| Molecular Weight | - | 442.43 g/mol | allmpus.comaxios-research.com |

| HRMS | [M+H]⁺ (Calculated) | 443.1304 | - |

| HRMS | [M+H]⁺ (Observed) | Would be compared to the calculated value for confirmation. | researchgate.net |

The fragmentation pattern observed in the MS/MS spectrum would further corroborate the structure by showing losses of predictable fragments, such as the methyl ester group or cleavage at the benzylic position.

Through the combined application of these powerful spectroscopic techniques, the chemical structure of this compound is unequivocally elucidated, ensuring that it can be accurately identified and controlled during the manufacturing of Azilsartan.

Tandem Mass Spectrometry (MSn)

Tandem mass spectrometry, or MSn, is a powerful analytical technique utilized to determine the structure of ions by fragmenting them and analyzing the resulting pieces. For an impurity like this compound, this multi-stage fragmentation process provides a detailed "fingerprint" of its molecular structure.

In a typical workflow, the impurity is first ionized, often using electrospray ionization (ESI), and the resulting precursor ion is selected in the first stage of the mass spectrometer. This selected ion is then subjected to collision-induced dissociation (CID), where it collides with an inert gas, causing it to break apart into smaller product ions. These product ions are then analyzed in a second stage of the mass spectrometer. This process can be repeated (MSn) to gain even more detailed structural information.

For this compound, MS/MS analysis would be crucial for confirming its proposed structure: methyl 2-oxo-3-((2'-(5-oxo-4,5-dihydro-1,2,4-oxadiazol-3-yl)-[1,1'-biphenyl]-4-yl)methyl)-2,3-dihydro-1H-benzo[d]imidazole-4-carboxylate. synzeal.com The fragmentation pattern would be expected to show characteristic losses corresponding to different parts of the molecule. For instance, the loss of the methyl carboxylate group or cleavages around the biphenyl linkage and the oxadiazole ring would produce specific product ions. By analyzing the mass-to-charge ratio (m/z) of these fragments, analysts can piece together the connectivity of the atoms within the impurity, confirming its identity. Studies on similar Azilsartan degradation products have successfully used this technique to propose fragmentation pathways. journalirjpac.com

Table 1: Hypothetical MS/MS Fragmentation Data for this compound

| Precursor Ion (m/z) | Collision Energy (eV) | Major Product Ions (m/z) | Postulated Neutral Loss |

| [M+H]⁺ | 20-30 | [Fragment A] | Loss of CO₂ from oxadiazole ring |

| [M+H]⁺ | 20-30 | [Fragment B] | Cleavage of the methyl ester |

| [M+H]⁺ | 20-30 | [Fragment C] | Cleavage at the biphenyl-methyl-benzoimidazole bond |

Note: This table is illustrative, based on common fragmentation patterns for similar compounds.

LC-MS-TOF Studies

Liquid Chromatography-Mass Spectrometry with a Time-of-Flight analyzer (LC-MS-TOF) is an indispensable tool for the characterization of pharmaceutical impurities. Its primary advantage is the ability to provide highly accurate mass measurements, typically within a few parts per million (ppm). This precision allows for the confident determination of the elemental composition of an unknown or suspected compound.

In the analysis of this compound, an LC-MS-TOF system would first separate the impurity from the main API and other components in the sample mixture using liquid chromatography. The separated impurity then enters the TOF mass analyzer. The TOF analyzer measures the exact time it takes for an ion to travel a fixed distance, which is directly proportional to its mass-to-charge ratio.

This technique is crucial for confirming the molecular formula of this compound (C₂₅H₂₀N₄O₅). synzeal.com For example, a patent detailing the detection of an Azilsartan tetramer impurity utilized a Quadrupole-Time of Flight (Q-TOF) detector to ascertain the accurate molecular weight of the impurity, thereby confirming its polymeric nature. journalirjpac.com Similarly, for Impurity J, the high-resolution mass data obtained from a TOF analyzer would differentiate it from other potential impurities with very similar nominal masses, providing a high degree of confidence in its identification. Forced degradation studies of Azilsartan have employed LC-MS-TOF to characterize unknown degradation products by comparing their accurate mass with theoretical values. nih.govbiomedres.info

ESI-MS and LC-ESI-MS Techniques

Electrospray Ionization (ESI) is a soft ionization technique that is exceptionally well-suited for the analysis of polar and thermally labile molecules like Azilsartan and its impurities. When coupled with liquid chromatography (LC-ESI-MS), it allows for the sensitive detection and characterization of compounds in complex mixtures.

The process involves passing the LC eluent, containing the separated impurity, through a heated capillary to which a high voltage is applied. This creates a fine spray of charged droplets. As the solvent evaporates from these droplets, the charge density on the surface increases until ions (such as the protonated molecule, [M+H]⁺) are ejected into the gas phase and directed into the mass spectrometer for analysis.

For this compound, LC-ESI-MS would be the method of choice for initial detection and characterization. Studies on Azilsartan degradation products consistently utilize ESI in the positive ion mode (+ESI) to generate protonated molecular ions, which are then subjected to MS/MS for structural elucidation. journalirjpac.comnih.gov The technique's high sensitivity is vital for detecting impurities at trace levels, which is a critical requirement in pharmaceutical quality control.

Chromatographic Elucidation Support

While mass spectrometry provides invaluable information about the molecular weight and structure of an impurity, chromatographic techniques are essential for its separation and quantification, and for confirming its identity through comparison with a known standard.

Retention Time Comparison with Synthesized Standards

A definitive method for identifying a known impurity in a chromatographic separation is to compare its retention time with that of a pure, synthesized reference standard. The retention time is the specific time it takes for a compound to travel through the chromatographic column to the detector. Under identical analytical conditions (e.g., column type, mobile phase composition, flow rate, and temperature), a specific compound will consistently elute at the same retention time.

For this compound, a validated high-performance liquid chromatography (HPLC) or ultra-performance liquid chromatography (UPLC) method is used to separate it from Azilsartan and other related substances. nih.govresearchgate.net To confirm the identity of a peak suspected to be Impurity J, a solution of the synthesized this compound reference standard is injected into the chromatograph. If the retention time of the suspected peak in the sample chromatogram matches that of the reference standard, it provides strong evidence for its identity. This process, often referred to as "spiking," involves adding a small amount of the reference standard to the sample to see if the peak of interest increases in area without the appearance of a new peak.

The availability of commercially synthesized this compound as a reference standard is crucial for this purpose, enabling its use in analytical method development and validation. synzeal.com A Chinese patent for an HPLC analytical method for Azilsartan explicitly describes the preparation of a solution containing known impurities, including Impurity J, to verify the specificity of the method, underscoring the importance of this comparative approach. google.com

Table 2: Illustrative HPLC Method Parameters for Azilsartan Impurity Analysis

| Parameter | Condition |

| Column | C18 (e.g., 250 x 4.6 mm, 5 µm) nih.gov |

| Mobile Phase A | Aqueous buffer (e.g., 10 mM potassium dihydrogen orthophosphate, pH 3.0) nih.gov |

| Mobile Phase B | Acetonitrile nih.gov |

| Elution Mode | Gradient nih.govgoogle.com |

| Flow Rate | 0.5 - 1.0 mL/min researchgate.net |

| Detection | UV (e.g., 210-270 nm) google.com |

| Column Temperature | Ambient to 40 °C |

Peak Purity Assessment in Complex Matrices

When analyzing impurities within a complex matrix, such as a bulk drug substance, it is critical to ensure that the chromatographic peak corresponding to the impurity is pure and not co-eluting with other components. Peak purity assessment is a validation parameter that confirms the specificity of a chromatographic method.

The most common technique for this assessment is the use of a photodiode array (PDA) or diode array detector (DAD). A PDA detector acquires the entire UV-visible spectrum of the eluent at multiple points across a chromatographic peak. For a pure peak, the spectra taken at the upslope, apex, and downslope of the peak should be identical.

Software algorithms compare these spectra and calculate a "purity angle" or similar metric. If this value is below a certain "purity threshold," the peak is considered spectrally pure. In the context of this compound, a validated HPLC-PDA method would be employed. biomedres.infoijirmf.com The analysis of the Impurity J peak in a sample of Azilsartan API would need to demonstrate its spectral homogeneity. A patent related to Azilsartan analysis specifies that for a method to be considered effective, the peak purity for each impurity should be 1.0, with a clear separation (resolution > 1.5) from the main peak and other impurities. google.com This ensures that the quantification of Impurity J is accurate and not inflated by the presence of any underlying, co-eluting species.

Analytical Methodologies for Azilsartan Impurity J Detection and Quantification

Detection Principles

Following chromatographic separation, sensitive and specific detectors are required to identify and quantify Azilsartan (B1666440) Impurity J.

Ultraviolet (UV) Detection

Ultraviolet (UV) detection is a robust and widely used technique in pharmaceutical analysis. nih.gov The principle is based on the absorption of UV light by the analyte. Molecules with chromophores, such as the aromatic rings present in Azilsartan and its impurities, absorb light at specific wavelengths. According to the Beer-Lambert law, the amount of light absorbed is directly proportional to the concentration of the analyte in the detector's flow cell.

For Azilsartan and its related compounds, detection is often performed at wavelengths around 215 nm, 249 nm, or 251 nm. researchgate.netijar.org.inpharmainfo.in A UV detector measures the absorbance at one or a few pre-selected wavelengths to generate a chromatogram, where each peak's area corresponds to the amount of the respective compound. shimadzu.com

Photodiode Array (PDA) Detection for Peak Purity

A Photodiode Array (PDA) detector, also known as a Diode Array Detector (DAD), is an advanced type of UV-Vis detector that provides more comprehensive spectral information. pharmaknowledgeforum.comgentechscientific.com Unlike a standard UV detector that measures absorbance at discrete wavelengths, a PDA detector acquires absorbance data over an entire UV-visible range (e.g., 190-800 nm) simultaneously. pharmaknowledgeforum.comgentechscientific.com This provides a three-dimensional data set of absorbance, wavelength, and time. shimadzu.eu

The primary application of PDA detection in impurity analysis is the assessment of peak purity or peak homogeneity. shimadzu.compharmaknowledgeforum.com This is achieved by comparing the UV spectra acquired across a single chromatographic peak (e.g., at the upslope, apex, and downslope). pharmaknowledgeforum.com

Principle of Peak Purity: If the peak represents a single, pure compound, the normalized spectra at all points across the peak should be identical.

Detection of Co-elution: If an impurity (like Azilsartan Impurity J) co-elutes with another compound, the spectra will differ across the peak. Software algorithms can calculate a "purity angle" or "purity index" to numerically assess the spectral similarity, thereby indicating the presence of an unresolved impurity. shimadzu.commdpi.com

This capability is invaluable for method development and validation, ensuring that the quantified peak for this compound is not inflated by any co-eluting species. shimadzu.com

Analytical Method Validation for Impurity J

System Suitability Testing

System Suitability Testing (SST) is an integral component of chromatographic analysis, ensuring that the analytical system is performing adequately before and during the analysis of samples. ich.org For the quantification of this compound, SST is performed to verify that the chromatographic system can produce accurate and precise results. jetir.org This is achieved by injecting a standard solution multiple times and evaluating key performance indicators. shimadzu.com

The primary parameters assessed during SST for this compound analysis include:

Resolution (Rs): This measures the degree of separation between the Azilsartan peak and the this compound peak, as well as any other adjacent impurities. A resolution of greater than 2 is generally desirable to ensure accurate quantification. scribd.com

Tailing Factor (T): The tailing factor evaluates the symmetry of the chromatographic peak. A value of ≤ 2.0 is typically required, as asymmetrical peaks can compromise the accuracy of peak area integration. scribd.comukaazpublications.com

Theoretical Plates (N): This parameter indicates the efficiency of the column. A higher number of theoretical plates (often >2000) leads to sharper, narrower peaks and better separation. scribd.comukaazpublications.com

Repeatability (%RSD): The precision of the system is evaluated by calculating the relative standard deviation (RSD) for the peak areas from replicate injections of a standard solution. The acceptance criterion is typically an RSD of less than 2.0%. jetir.orgrsisinternational.org

These tests confirm that the system is suitable for its intended use on the day of analysis. ich.org

Table 1: Example System Suitability Testing Parameters and Acceptance Criteria

| Parameter | Acceptance Criteria | Description |

|---|---|---|

| Resolution (Rs) | > 2.0 | Ensures separation between Azilsartan and this compound peaks. |

| Tailing Factor (T) | ≤ 2.0 | Measures peak symmetry for accurate integration. |

| Theoretical Plates (N) | > 2000 | Indicates the separation efficiency of the column. |

| Repeatability (%RSD) | < 2.0% | Confirms the precision of replicate injections. |

Quality by Design (QbD) Approach in Method Development

The development of a robust analytical method for this compound benefits significantly from a Quality by Design (QbD) approach. ijpsr.comijpab.com Analytical QbD (AQbD) is a systematic methodology that starts with predefined objectives and emphasizes understanding the method and its variables to build quality in from the start. rjptonline.orgcelonpharma.com This approach moves away from traditional trial-and-error methods towards a more scientific and risk-based framework. ijpab.com

The core principle of AQbD is to define an Analytical Target Profile (ATP), which outlines the goals and performance requirements of the method. celonpharma.com For this compound, the ATP would specify the need to accurately quantify the impurity at very low levels (e.g., at or below a 0.15% reporting threshold) in the presence of the main Azilsartan compound and other potential impurities. celonpharma.comoup.com This ensures the developed method is fit-for-purpose throughout its entire lifecycle. rjptonline.org

Risk Assessment in Analytical Method Development

A critical first step in the AQbD framework is a thorough risk assessment to identify and rank analytical parameters that have the potential to impact the method's performance. ich.org For a typical High-Performance Liquid Chromatography (HPLC) method used for impurity analysis, variables such as mobile phase composition, pH, column temperature, and flow rate are evaluated for their potential risk to critical method attributes like peak resolution and tailing factor. ijper.orgnih.gov

This systematic evaluation helps focus development efforts on the most critical parameters, saving time and resources. researchgate.net

Table 2: Illustrative Risk Assessment for HPLC Method Parameters for this compound

| Method Parameter | Potential Failure Mode | Severity | Probability | Detectability | Risk Priority Number (RPN) |

|---|---|---|---|---|---|

| Buffer pH | Poor peak shape, co-elution | High | Medium | High | High |

| % Organic in Mobile Phase | Shift in retention time, loss of resolution | High | High | High | High |

| Column Temperature | Changes in selectivity and retention | Medium | Medium | High | Medium |

| Flow Rate | Proportional shift in retention time | Low | High | High | Low |

Design of Experiments (DoE) for Method Optimization

Following risk assessment, Design of Experiments (DoE) is employed to systematically study the effects of the identified high-risk parameters and their interactions. americanpharmaceuticalreview.combiopharminternational.com DoE allows for the simultaneous variation of multiple factors, providing a comprehensive understanding of the method's performance across a range of conditions. researchgate.net Method development for Azilsartan and its related compounds has successfully utilized experimental designs like the Box-Behnken design to optimize chromatographic conditions. ijper.org

For this compound, a DoE study might investigate factors such as buffer pH and the percentage of acetonitrile in the mobile phase to optimize the critical response of resolution between the impurity and the main Azilsartan peak. ijper.orgnih.gov The results from these experiments are used to build mathematical models that define a "design space" or a Method Operable Design Region (MODR), within which the method is known to be robust. nih.govresearchgate.net

Table 3: Example of a Design of Experiments (DoE) Layout

| Run | Factor 1: Buffer pH | Factor 2: % Acetonitrile | Response: Resolution (Rs) |

|---|---|---|---|

| 1 | 2.9 | 29% | 2.1 |

| 2 | 3.3 | 29% | 2.8 |

| 3 | 2.9 | 31% | 2.5 |

| 4 | 3.3 | 31% | 3.2 |

| 5 | 3.1 | 30% | 3.0 |

Impurity Profiling and Control Strategies for Azilsartan Impurity J

Establishing Impurity Profiles of Azilsartan (B1666440)

A comprehensive understanding of the impurities that can arise during the synthesis of Azilsartan is the first step in controlling them. This involves creating a detailed impurity profile.

Comprehensive Impurity Mapping

During the synthesis of Azilsartan, a number of potential impurities can be formed. nih.gov Studies have identified and characterized several of these, including those arising from starting materials, intermediates, and by-products. sciendo.com The process of impurity mapping involves utilizing advanced analytical techniques, such as High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS), to separate and identify these impurities. nih.govtandfonline.com For instance, one study identified 15 potential impurities in Azilsartan, elucidating the formation mechanisms for 14 of them. nih.gov The impurities can include starting materials like methyl 1-[(2'-cyanobiphenyl-4-yl)methyl]-2-ethoxy-1H-benzimidazole-7-carboxylate, as well as various intermediates and degradation products. sciendo.com

A list of some known impurities of Azilsartan is provided below:

| Impurity Name | Other Designations |

| Azilsartan Impurity A | Methyl (Z)-2-ethoxy-1-((2'-(N'-hydroxycarbamimidoyl)-[1,1'-biphenyl]-4-yl) methyl)-1H-benzo[d]imidazole-7-carboxylate |

| Azilsartan Impurity B | 2-ethoxy-1-((2'-(N'-hydroxycarbamimidoyl)-[1,1'-biphenyl]-4-yl)methyl)-1H-benzo[d]imidazole-7-carboxylic acid |

| Azilsartan Impurity E | - |

| Azilsartan Impurity I | - |

| Azilsartan Impurity J | Methyl 2-oxo-3-((2'-(5-oxo-4,5-dihydro-1,2,4-oxadiazol-3-yl)biphenyl-4-yl)Methyl)-2,3-dihydro-1H-benzo[d]iMidazole-4-carboxylate |

| Azilsartan Impurity L | - |

| Azilsartan Impurity M | - |

| This table is not exhaustive and represents a selection of identified impurities. |

Quantification of Impurity J within the Profile

Once the impurity profile is established, the next critical step is the quantification of specific impurities, such as this compound. Sensitive and selective analytical methods are required to detect and quantify this impurity at trace levels. LC-MS/MS operating in the Multiple Reaction Monitoring (MRM) mode is a powerful technique for this purpose. journaljpri.com

Validated HPLC methods are crucial for the accurate quantification of impurities. nih.gov Such methods have demonstrated good linearity, precision, and accuracy, with Limit of Quantification (LOQ) values for various impurities typically in the range of 1.04-2.20 ng. nih.gov For certain potential genotoxic impurities in Azilsartan, LC-MS/MS methods have been developed with even lower LOQs, for example, around 4.5 to 4.7 ppm. journaljpri.com These methods ensure that the levels of Impurity J and other impurities are maintained below the stringent limits required by regulatory authorities. researchgate.net

Synthetic Route Optimization for Impurity J Minimization

A key strategy for controlling impurities is to optimize the synthetic process to prevent their formation.

Selection of Raw Materials and Reagents

The quality of starting materials and reagents is paramount in controlling the impurity profile of the final API. journaljpri.com Impurities present in the raw materials can carry through the synthesis and contaminate the final product. sciendo.com For example, the presence of a methoxy (B1213986) analogue in the starting material can lead to the formation of the corresponding methoxy analogue of Azilsartan. sciendo.com

Careful selection and quality control of reagents used in key reaction steps, such as the cyclization to form the oxadiazole ring, are also critical. The choice of the cyclizing agent can significantly impact the impurity profile. sci-hub.se For instance, using carbonyldiimidazole for the cyclization of the amidoxime (B1450833) intermediate has been shown to be effective. sci-hub.segoogle.com

Process Parameter Refinement

Optimizing reaction conditions is a crucial aspect of minimizing impurity formation. researchgate.net Key parameters that are often refined include temperature, reaction time, and the choice of solvent.

For the cyclization step that forms the 1,2,4-oxadiazole (B8745197) ring, conducting the reaction at lower temperatures can help reduce the formation of certain impurities, such as the desethyl impurity. google.comgoogle.com One improved process describes a cyclization reaction in dimethylformamide (DMF) at 100°C, which was found to lessen the formation of impurities compared to other methods. sci-hub.se Another approach involves the thermal cyclization in xylene at 110°C, although this has been associated with lower yields. researchgate.net The choice of solvent is also critical; for example, performing the cyclization in an alcohol-containing solvent at temperatures between 50°C and the reflux temperature of the reaction solution has been proposed to improve yield. google.com

The table below summarizes some of the refined process parameters from various synthetic approaches:

| Step | Parameter | Condition | Outcome | Reference |

| Amidoxime Formation | Solvent | Dimethyl sulfoxide (B87167) (DMSO) | High yield (96%) | sci-hub.se |

| Cyclization | Reagent | Carbonyldiimidazole | Lessens impurity formation | sci-hub.se |

| Cyclization | Solvent | Dimethylformamide (DMF) | Lessens impurity formation | sci-hub.se |

| Cyclization | Temperature | 100°C | Lessens impurity formation | sci-hub.se |

| Cyclization | Temperature | Low temperatures | Reduces desethyl impurity | google.comgoogle.com |

| Hydrolysis | Reagent | Methanolic NaOH | High yield (96%) and purity (99.95%) | sci-hub.se |

| Hydrolysis | Temperature | Room Temperature | High yield (96%) and purity (99.95%) | sci-hub.se |

Isolation and Purification of Intermediates

Isolating and purifying key intermediates in the synthetic pathway is an effective strategy to control the purity of the final API. researchgate.net By removing impurities at an intermediate stage, their propagation to the final product is prevented.

Degradation Control Strategies

The control of impurities is a critical aspect of pharmaceutical manufacturing, ensuring the safety and efficacy of the drug product. For Azilsartan, a potent angiotensin II receptor blocker, managing the formation of degradation products like Impurity J is essential. This section outlines strategies to control the degradation that leads to the formation of this compound.

Stability studies and stress testing are fundamental to identifying potential degradation products and understanding the chemical stability of a drug substance. ich.org According to the International Council for Harmonisation (ICH) guidelines, forced degradation studies are necessary to establish the intrinsic stability of a drug and to develop stability-indicating analytical methods. sci-hub.box

For Azilsartan, forced degradation studies have been conducted under various stress conditions, including acid and base hydrolysis, oxidation, heat, and photolysis. sci-hub.boxnih.gov Research has shown that Azilsartan is susceptible to degradation under hydrolytic (acidic and alkaline) and photolytic conditions. sci-hub.box One study identified four degradation products (I–IV) under these conditions. nih.gov Product I, formed under acid, alkali, and water hydrolysis, was identified as a known process-related impurity, which corresponds to Impurity J. sci-hub.boxresearchgate.net

These studies typically involve subjecting the drug substance to conditions more severe than those it would encounter during storage and use. The resulting degradation products are then identified and quantified using techniques like High-Performance Liquid Chromatography (HPLC). sci-hub.boxjyoungpharm.org A robust stability-indicating HPLC method is crucial for separating and quantifying Azilsartan and its impurities, including Impurity J. rsisinternational.orgnih.gov The development of such methods often employs a Quality by Design (QbD) approach to ensure robustness. cu.edu.eg

Table 1: Summary of Forced Degradation Studies on Azilsartan

| Stress Condition | Observation | Degradation Products Formed |

| Acid Hydrolysis (e.g., 0.1 M HCl at 85°C) | Significant degradation observed. | Product I (Impurity J), Product II. sci-hub.box |

| Alkaline Hydrolysis (e.g., 0.1 M NaOH at 85°C) | Significant degradation observed. | Product I (Impurity J), Product III, Product IV. sci-hub.box |

| Neutral Hydrolysis (Water at 85°C) | Degradation observed. | Product I (Impurity J), Product II, Product III. sci-hub.box |

| Oxidative (e.g., 30% H2O2) | Not specified for Impurity J formation. | Other degradation products may form. sci-hub.box |

| Thermal (Dry Heat at 50°C) | Generally stable. | Minimal degradation. sci-hub.box |

| Photolytic (Exposure to light) | Susceptible to degradation. | Product I (Impurity J), Product III. sci-hub.box |

This table is a composite representation based on findings from multiple studies and may not reflect the results of a single study.

The stability of Azilsartan is influenced by environmental factors such as temperature, humidity, and light. fda.gov Therefore, optimizing storage conditions is a key strategy to minimize the formation of Impurity J and other degradation products.

Based on stability data, Azilsartan drug substance is known to be sensitive to humidity and light. fda.gov It is also relatively unstable in aqueous solutions at neutral and acidic pH. researchgate.net Therefore, it is recommended to store Azilsartan in well-closed containers, protected from light and moisture. fda.govnih.gov The recommended storage temperature is typically 25°C (77°F), with excursions permitted between 15°C and 30°C (59°F and 86°F). nih.gov Adherence to these storage conditions throughout the product's shelf life is crucial for controlling impurity levels.

The choice of packaging material is critical in protecting the drug product from environmental factors that can accelerate degradation. Given Azilsartan's sensitivity to light and moisture, the packaging system must provide adequate protection against these elements. fda.gov

High-density polyethylene (B3416737) (HDPE) bottles with desiccants are often used for solid dosage forms to protect against humidity. Blister packs made of materials with low moisture permeability, such as polyvinylidene chloride (PVDC) or Aclar®, can also be effective. To protect against light, opaque or amber-colored packaging materials are necessary. fda.gov

The selection of packaging materials should be supported by stability studies on the final drug product in its proposed marketing package. fda.gov These studies should demonstrate that the packaging provides sufficient protection to keep Impurity J and other degradation products within acceptable limits throughout the product's shelf life. It's also important to consider that impurities can sometimes arise from the interaction between the drug product and the packaging materials themselves, or from printing inks used on the packaging. globalresearchonline.net

Regulatory Perspectives on Impurity J Control

The control of impurities in pharmaceutical products is a major focus of regulatory agencies worldwide. The ICH has established guidelines that provide a framework for the control of impurities in new drug substances and products.

The ICH Q3A(R2) and Q3B(R2) guidelines provide guidance on the reporting, identification, and qualification of impurities in new drug substances and new drug products, respectively. ich.orgich.org These guidelines are essential for ensuring the quality and safety of pharmaceuticals.

ICH Q3A(R2): Impurities in New Drug Substances This guideline outlines the thresholds for reporting, identifying, and qualifying impurities. ich.org Manufacturers must summarize the actual and potential impurities, including degradation products like Impurity J, that are most likely to arise during synthesis, purification, and storage. ich.org

ICH Q3B(R2): Impurities in New Drug Products This guideline focuses on impurities that are degradation products of the drug substance or reaction products of the drug substance with an excipient or the container closure system. ich.org It requires a rationale for the establishment of acceptance criteria for degradation products and a summary of the degradation products observed during stability studies. ich.org

Compliance with these guidelines involves developing and validating analytical procedures to detect and quantify impurities, conducting stability studies to identify degradation products, and setting appropriate specifications for impurities in both the drug substance and the final product. jyoungpharm.orgrsisinternational.org

ICH guidelines define specific thresholds for reporting, identifying, and qualifying impurities. bfarm.de These thresholds are based on the maximum daily dose of the drug.

Reporting Threshold: The level at or above which an impurity must be reported in the regulatory submission. bfarm.de

Identification Threshold: The level at or above which an impurity must be identified (i.e., its structure determined). bfarm.de

Qualification Threshold: The level at or above which an impurity's safety must be established. bfarm.de

Table 2: ICH Thresholds for Impurities in New Drug Substances (for a maximum daily dose ≤ 2g/day)

| Threshold | Level |

| Reporting Threshold | 0.05% |

| Identification Threshold | 0.10% or 1.0 mg/day intake (whichever is lower) |

| Qualification Threshold | 0.15% or 1.0 mg/day intake (whichever is lower) |

Source: ICH Q3A(R2) Guideline humanjournals.com

Qualification is the process of acquiring and evaluating data that establishes the biological safety of an individual impurity. ich.org An impurity is considered qualified if its level in the drug product is at or below the level present in batches of the drug substance used in safety and clinical studies. ich.org If an impurity exceeds the qualification threshold, further studies may be required to justify its safety. kobia.kr However, if adequate data is available in the scientific literature, it may be used to qualify the impurity. bfarm.de

For Azilsartan, any impurity, including Impurity J, that exceeds the identification threshold must be structurally characterized. If it exceeds the qualification threshold, its safety must be demonstrated. Regulatory submissions must include a comprehensive discussion of the impurity profile and the strategies used to control it. ich.org

Risk Assessment for Impurities in Pharmaceutical Products

The risk assessment of impurities in pharmaceutical products is a critical regulatory requirement designed to ensure patient safety by evaluating the potential harm posed by compounds other than the active pharmaceutical ingredient (API). This process is guided by a framework established by international regulatory bodies, most notably the International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). For impurities with the potential to be DNA reactive (mutagenic), the ICH M7 guideline provides a systematic approach to limit possible carcinogenic risk. europa.euveeprho.com

The risk assessment process involves identifying potential impurities, evaluating their risk based on chemical structure and available toxicological data, and establishing control strategies to limit their presence to safe levels. freyrsolutions.com This ensures that the safety and quality of the drug product are maintained throughout its lifecycle.

A central tenet of modern risk assessment, particularly for genotoxic impurities, is the use of computational toxicology. In the absence of definitive experimental data, quantitative structure-activity relationship ((Q)SAR) models are employed to predict a compound's potential for mutagenicity. toxminds.com The ICH M7 guideline recommends a combined approach, using two complementary (Q)SAR methodologies—one expert rule-based and one statistical-based—to predict the outcome of a bacterial reverse mutation (Ames) test. toxminds.com

Based on the outcomes of computational analyses and any available experimental data, impurities are categorized into one of five classes, which dictates the necessary control measures. veeprho.comtoxminds.com

Table 1: ICH M7 Classification of Mutagenic Impurities

This table outlines the classification system for impurities based on their mutagenic and carcinogenic potential, as defined by the ICH M7 guideline. veeprho.comtoxminds.com

| Class | Definition | Required Control Action |

| Class 1 | Known mutagenic carcinogens. | Control at or below a compound-specific acceptable limit. |

| Class 2 | Known mutagens with unknown carcinogenic potential. | Control at or below the Threshold of Toxicological Concern (TTC). |

| Class 3 | Alerting structure, unrelated to the API, with no mutagenicity data. | Control at or below the TTC; an Ames test may be conducted. |

| Class 4 | Alerting structure, but shares the alert with the API or a related compound that is non-mutagenic. | Treat as a non-mutagenic impurity (as per ICH Q3A/B guidelines). |

| Class 5 | No structural alerts, or sufficient data to demonstrate a lack of mutagenicity. | Treat as a non-mutagenic impurity (as per ICH Q3A/B guidelines). |

For an uncharacterized or newly identified substance like this compound, a thorough risk assessment would be initiated. The first step involves hazard identification, beginning with the elucidation of its chemical structure.

Table 2: Identification of this compound

| Common Name | Chemical Name | CAS Number |

| This compound | Methyl 2-oxo-3-((2'-(5-oxo-4,5-dihydro-1,2,4-oxadiazol-3-yl)-[1,1'-biphenyl]-4-yl)methyl)-2,3-dihydro-1H-benzo[d]imidazole-4-carboxylate | 1403474-78-1 |

| Source: synzeal.comveeprho.com |

With the structure of this compound identified, the next phase is risk characterization. This involves the (Q)SAR analysis to check for any structural features associated with mutagenicity. If a structural alert is identified (placing it in Class 3), and no mitigating data exists, the impurity must be controlled at or below the Threshold of Toxicological Concern (TTC). The TTC represents a dose level below which there is a negligible risk of carcinogenicity or other toxic effects. For instance, in the analysis of other potential genotoxic impurities in Azilsartan, concentration limits have been calculated based on the TTC concept and the maximum daily dose of the drug. journaljpri.comresearchgate.net

If the (Q)SAR predictions are inconclusive or positive, further testing, such as an in vitro bacterial mutagenicity assay (Ames test), would be required to obtain definitive data. The results of this assay would confirm or refute the genotoxic potential, leading to a final classification and the implementation of an appropriate control strategy. If found to be non-mutagenic, the impurity would be treated as a standard impurity under ICH Q3A/B guidelines. veeprho.com An FDA review of Azilsartan medoxomil noted that while the active moiety showed some activity in an in vitro micronucleus assay, it was devoid of genotoxic potential in a range of other tests, including the Ames assay. fda.gov A separate, unidentified impurity from the synthesis process was also tested and found to have no toxicity. fda.gov

Table 3: Core Components of Impurity Risk Assessment

| Component | Description |

| Hazard Identification | Characterization of the impurity's chemical structure and initial assessment of genotoxic potential using (Q)SAR models. toxminds.com |

| Risk Characterization | Evaluation of potential patient exposure levels and assessment of risk based on toxicological data or TTC principles. freyrsolutions.com |

| Control Measures | Implementation of strategies to limit the impurity in the final drug product to an acceptable, safe level. veeprho.comfreyrsolutions.com |

| Documentation | Comprehensive justification of the risk assessment and control strategies for regulatory submission. freyrsolutions.com |

Future Research Directions for Azilsartan Impurity J

Green Chemistry Approaches to Impurity Mitigation

Sustainable Synthetic Routes Minimizing Impurity J

The principles of green chemistry are increasingly vital in API synthesis, aiming to reduce waste and the use of hazardous substances. pharmafeatures.com Research into the synthesis of Azilsartan (B1666440) and other angiotensin II receptor blockers (ARBs) is ongoing, with a focus on developing atom-economical and sustainable methods. acs.orgnih.gov The formation of Azilsartan Impurity J is linked to the specific synthetic pathway of Azilsartan. synzeal.com Future research should aim to redesign these pathways to prevent its formation.

Key areas for investigation include:

Catalysis: Exploring alternative catalysts to traditional chemical catalysts can lead to cleaner and more efficient reactions. pharmafeatures.com Biocatalysis, using enzymes, offers high selectivity under mild conditions, potentially eliminating the side reactions that produce Impurity J. pharmafeatures.com The use of novel catalytic systems, such as those involving ruthenium, has already shown promise in creating more atom-economical routes for ARBs. acs.orgnih.gov

Process Intensification: Shifting from traditional batch processing to continuous manufacturing can enhance efficiency, minimize waste, and reduce energy consumption. seqens.com This approach allows for better control over reaction conditions, which can suppress the formation of impurities.

Alternative Reagents: Investigating greener, less hazardous reagents is a cornerstone of sustainable synthesis. emergingpub.com For instance, some syntheses of ARBs have moved away from toxic organotin reagents. mdpi.com Identifying and validating alternative reagents for the specific step where Impurity J is formed is a critical research goal.

Solvent Replacement and Waste Reduction

Solvents are a major contributor to the environmental footprint of pharmaceutical manufacturing, often accounting for a significant portion of the materials used. acs.org The selection of solvents is a key factor in the sustainability of API production. acs.orgpharmtech.com

Future research in this area should focus on:

Green Solvent Selection: Traditional solvents like N,N-dimethylformamide (DMF), N-methyl-2-pyrrolidone (NMP), and dichloromethane (B109758) (DCM) are often hazardous. mdpi.comchemcopilot.com Research is needed to identify and validate biodegradable, renewable, and safer alternatives for the Azilsartan synthesis process. chemcopilot.comrsc.org Artificial intelligence and predictive modeling are emerging as powerful tools to accelerate the discovery and selection of suitable green solvents. chemcopilot.com

Solvent Recovery and Recycling: Implementing robust solvent recycling programs can significantly decrease waste and raw material consumption. numberanalytics.com While recycling is beneficial, it requires thorough risk assessment to prevent the accumulation of impurities in the process. pharmtech.com

Waste Minimization Techniques: Beyond solvent replacement, a holistic approach to waste reduction is necessary. This includes optimizing reaction conditions to improve atom economy, implementing lean manufacturing principles, and designing processes that generate less effluent. pharmafeatures.comnumberanalytics.com

Below is a table comparing conventional solvents used in pharmaceutical synthesis with greener alternatives, highlighting key environmental, health, and safety (EHS) concerns.

| Conventional Solvent | Primary Concerns | Potential Green Alternative(s) | Benefits of Alternative(s) |

| Dichloromethane (DCM) | Suspected carcinogen, volatile organic compound (VOC). whiterose.ac.uk | 2-Methyltetrahydrofuran (2-MeTHF), Ethyl acetate/Ethanol mixtures. mdpi.comwhiterose.ac.uk | Lower toxicity, derived from renewable sources (in some cases). |

| N,N-Dimethylformamide (DMF) | Reproductive toxicity, hazardous. mdpi.com | Cyrene™, Dimethyl sulfoxide (B87167) (DMSO) (with caution). chemcopilot.comgoogle.com | Biodegradable, lower toxicity profile. |

| Hexanes | Neurotoxic, hazardous air pollutant. whiterose.ac.uk | n-Heptane. whiterose.ac.uk | Reduced neurotoxicity. |

| 1,4-Dioxane | Suspected carcinogen, environmental persistence. mdpi.com | Cyclopentyl methyl ether (CPME), 2-Methyltetrahydrofuran (2-MeTHF). mdpi.com | Lower toxicity, better environmental degradation. |

Impact of this compound on Broader Analytical and Regulatory Science

The challenges posed by a specific impurity often catalyze broader advancements in analytical techniques and regulatory frameworks.

Method Transferability Across Different Azilsartan Formulations

The accurate quantification of impurities like this compound relies on robust analytical methods, typically High-Performance Liquid Chromatography (HPLC). synthinkchemicals.comijirmf.com Transferring these methods between laboratories or for different product formulations is a significant challenge. thermofisher.comchromatographyonline.com

Key considerations for method transferability include:

Instrumentation Differences: Variations in HPLC systems between labs, such as gradient delay volumes, can lead to shifts in retention times and affect resolution. thermofisher.com

Formulation Excipients: The inactive ingredients in a tablet can interfere with the separation and detection of the impurity, a phenomenon known as a matrix effect. synthinkchemicals.com

Method Robustness: A robust method is one that is insensitive to small variations in parameters like mobile phase composition or column temperature. Lack of robustness can lead to failure during method transfer. thermofisher.comchromatographyonline.com

The table below outlines typical parameters assessed during the transfer of an HPLC impurity method, based on general principles of analytical validation.

| Parameter | Description | Typical Acceptance Criteria | Potential Challenge with Impurity J |

| Specificity | Ability to assess the analyte unequivocally in the presence of other components. researchgate.net | Peak for Impurity J is well-resolved from Azilsartan and other impurities (Resolution > 2.0). | Co-elution with another impurity or an excipient degradation product. synthinkchemicals.com |

| Accuracy | Closeness of test results to the true value. | Recovery of spiked Impurity J should be within 90-110% of the nominal concentration. | Matrix effects from formulation excipients suppressing or enhancing the signal. |

| Precision (Repeatability & Intermediate Precision) | Agreement between a series of measurements from the same sample. oup.com | Relative Standard Deviation (RSD) ≤ 5.0% at the limit of quantitation (LOQ). | Variability in sample preparation, especially if complex extraction is needed. chromatographyonline.com |

| Limit of Quantitation (LOQ) | The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy. oup.com | Signal-to-noise ratio ≥ 10. oup.com | Poor chromophore in Impurity J leading to low UV sensitivity, requiring a high LOQ. |

| Robustness | Capacity to remain unaffected by small, deliberate variations in method parameters. thermofisher.com | System suitability criteria (e.g., resolution, tailing factor) met despite minor changes to pH, mobile phase composition, etc. | Retention time of Impurity J is highly sensitive to pH or organic modifier changes. |

Contribution to General Impurity Guideline Evolution

The discovery and management of specific, often challenging, impurities contribute to the continuous evolution of global regulatory guidelines, such as those from the International Council for Harmonisation (ICH). wisdomlib.orgich.org High-profile cases of unexpected or toxic impurities, like nitrosamines, have prompted significant updates to regulatory expectations. thermofisher.comresearchgate.net

The challenges associated with this compound could influence future guidelines in several ways:

Advanced Analytical Expectations: The need to detect and control complex impurities at low levels drives the adoption of more advanced analytical technologies, such as mass spectrometry (MS), into routine quality control. emanresearch.orgbioanalysis-zone.com Regulatory bodies may evolve guidelines to reflect the capabilities of these new technologies.

Genotoxicity Assessment: The ICH M7 guideline provides a framework for assessing and controlling mutagenic impurities. numberanalytics.com The structural alerts within Impurity J would be assessed under this framework. Complex case studies can lead to refinements in how these guidelines are interpreted and applied, especially for impurities that are difficult to synthesize or test.

Process Understanding: Regulatory trends emphasize a Quality by Design (QbD) approach, where manufacturing processes are designed based on a thorough understanding of how process parameters affect final product quality. nih.gov Investigating the formation of Impurity J enhances this process understanding and can serve as a case study for demonstrating effective control strategies, influencing how regulators expect companies to justify their impurity control approaches. europa.eu

Q & A

Basic Research Questions

Q. What analytical techniques are recommended for the structural elucidation of Azilsartan Impurity J, and how can their results be validated?

- Methodological Answer : this compound can be characterized using a combination of ultraviolet-visible (UV-Vis) spectroscopy , infrared (IR) spectroscopy , nuclear magnetic resonance (NMR) , and high-resolution mass spectrometry (HR-MS) . For example, NMR (¹H and ¹³C) is critical for confirming the impurity’s molecular framework, while HR-MS provides precise molecular weight and fragmentation patterns . Validation should follow ICH Q2(R2) guidelines , including specificity, linearity, accuracy, and robustness testing. Forced degradation studies under acidic/alkaline/oxidative conditions can confirm the method’s ability to discriminate impurities from the parent compound .

Q. How can researchers ensure the reproducibility of impurity synthesis and characterization protocols?

- Methodological Answer : Reproducibility requires detailed experimental sections in publications, including solvent systems, reaction temperatures, and purification methods (e.g., column chromatography gradients). For synthetic impurities, reference to patent literature (e.g., Indian Patent App. No. 4226/CHE/2012A) and peer-reviewed synthetic pathways (e.g., solvent evaporation for solid dispersions) ensures consistency . Journals like the Journal of Heterocyclic Chemistry emphasize strict reporting of synthesis conditions to enable replication .

Q. What are the key considerations when designing stability-indicating methods for this compound?

- Methodological Answer : Stability-indicating assays must demonstrate specificity against degradation products. Reverse-phase HPLC with photodiode array (PDA) detection is widely used, as described in studies validating methods under ICH stress conditions (e.g., heat, light, pH extremes). For example, a validated RP-HPLC method achieved baseline separation of Azilsartan Medoxomil and its impurities, with system suitability parameters (e.g., tailing factor <2, theoretical plates >2000) ensuring reliability .

Advanced Research Questions

Q. How can researchers resolve contradictions in impurity characterization data from orthogonal analytical techniques?